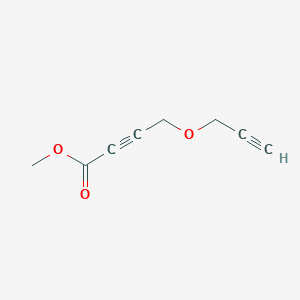
2-Butynoic acid, 4-(2-propynyloxy)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butynoic acid, 4-(2-propynyloxy)-, methyl ester is an organic compound with the molecular formula C8H8O3 It is a derivative of butynoic acid and is characterized by the presence of a propynyloxy group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynoic acid, 4-(2-propynyloxy)-, methyl ester can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-butynoic acid with propargyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out at elevated temperatures (60-65°C) to facilitate the formation of the desired product .
Another method involves the use of Grignard reagents. For instance, the Grignard reagent of 1-(tetrahydropyran-2’-yloxy)prop-2-yne can be carboxylated in an autoclave, followed by treatment with sulfuric acid in methanol to yield the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common practices in industrial settings .
化学反应分析
Types of Reactions
2-Butynoic acid, 4-(2-propynyloxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The propynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
2-Butynoic acid, 4-(2-propynyloxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism of action of 2-Butynoic acid, 4-(2-propynyloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the propynyloxy group, which can undergo nucleophilic attack. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 4-hydroxy-2-butynoate: A similar compound with a hydroxyl group instead of a propynyloxy group.
4-(3-Phenyl-2-propynyloxy)-2-butynoic acid methyl ester: A derivative with a phenyl group attached to the propynyloxy moiety.
Uniqueness
2-Butynoic acid, 4-(2-propynyloxy)-, methyl ester is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of both the propynyloxy and methyl ester groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research .
属性
CAS 编号 |
211561-85-2 |
|---|---|
分子式 |
C8H8O3 |
分子量 |
152.15 g/mol |
IUPAC 名称 |
methyl 4-prop-2-ynoxybut-2-ynoate |
InChI |
InChI=1S/C8H8O3/c1-3-6-11-7-4-5-8(9)10-2/h1H,6-7H2,2H3 |
InChI 键 |
CUIRYCXFZWQCJL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C#CCOCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B14251989.png)
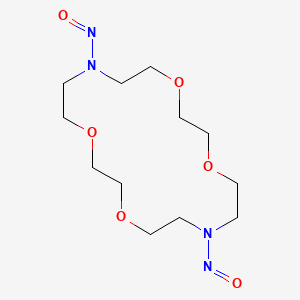
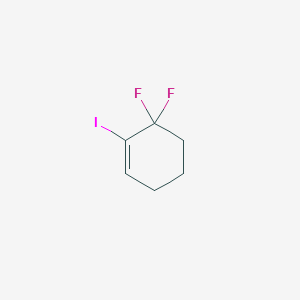
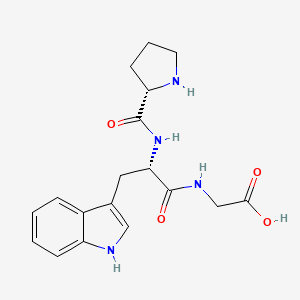
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
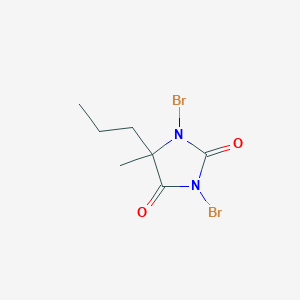
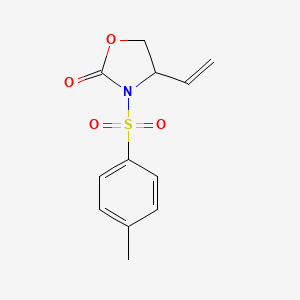
![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)

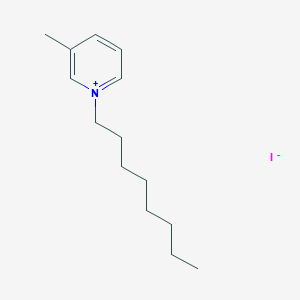
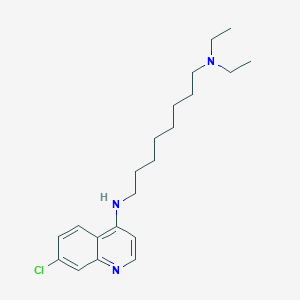
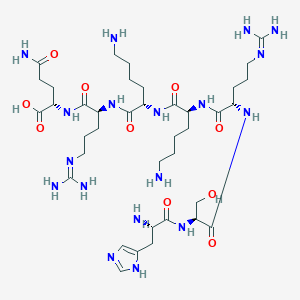
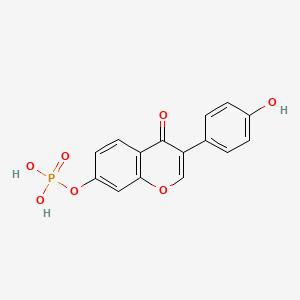
![(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14252092.png)
